molecular formula C12H17N3O2S B263053 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No. B263053
M. Wt: 267.35 g/mol
InChI Key: ZBPIYOQJZCVSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide, also known as DNBS, is a compound that has been widely used in scientific research for its ability to induce colitis in animal models. This molecule has been the subject of numerous studies due to its potential to mimic the inflammatory response seen in human inflammatory bowel disease (IBD).

Mechanism of Action

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide induces colitis by activating the innate immune system and triggering an inflammatory response in the colon. Specifically, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide is thought to activate the NLRP3 inflammasome, which leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. These cytokines then recruit immune cells to the site of inflammation, leading to tissue damage and the development of colitis.
Biochemical and physiological effects:
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis is characterized by a number of biochemical and physiological changes in the colon. These include increased levels of pro-inflammatory cytokines, infiltration of immune cells, and damage to the epithelial lining of the colon. In addition, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has been shown to alter the composition of the gut microbiota, which may contribute to the development of colitis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide to induce colitis in animal models is that it provides a reproducible and well-characterized model of IBD. In addition, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis can be induced in a relatively short period of time, making it a useful tool for studying the early stages of IBD. However, there are also limitations to using 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide. For example, the model may not fully recapitulate the complexity of human IBD, and there may be differences in the response to 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide between different animal species.

Future Directions

There are a number of future directions for research on 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide and its role in IBD. One area of interest is the development of new therapeutics that target the NLRP3 inflammasome and other components of the innate immune system. In addition, there is interest in exploring the role of the gut microbiota in 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis and the potential for microbiota-targeted therapies. Finally, there is a need for further validation of the 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis model and its use in drug discovery and development.

Synthesis Methods

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide can be synthesized through a multi-step process starting from 4-chlorobenzenesulfonamide. The first step involves the reaction of 4-chlorobenzenesulfonamide with sodium cyanide to form 4-cyano-benzenesulfonamide. This intermediate is then reacted with 3-dimethylaminopropylamine to yield 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has been widely used in scientific research to induce colitis in animal models. Colitis is a type of IBD that is characterized by inflammation and damage to the lining of the colon. 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has been shown to induce colitis in a dose-dependent manner, making it a useful tool for studying the pathogenesis of IBD. In addition, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has also been used to study the role of various immune cells and cytokines in the development of colitis.

properties

Product Name

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide

InChI

InChI=1S/C12H17N3O2S/c1-15(2)9-3-8-14-18(16,17)12-6-4-11(10-13)5-7-12/h4-7,14H,3,8-9H2,1-2H3

InChI Key

ZBPIYOQJZCVSPQ-UHFFFAOYSA-N

SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)C#N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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